Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate
Description
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate is a heterocyclic organic compound featuring a benzoate ester backbone linked to an azetidine ring (4-membered nitrogen-containing cycle) and a 2,5-dioxoimidazolidine moiety. This structure combines rigid aromatic and strained aliphatic systems, which may confer unique physicochemical and biological properties. Potential applications include its use as a pharmaceutical intermediate, particularly in targeting proteases or kinases due to the hydrogen-bonding capabilities of the imidazolidine-dione group. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis .
Properties
IUPAC Name |
methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-23-14(21)10-4-2-9(3-5-10)13(20)17-7-11(8-17)18-12(19)6-16-15(18)22/h2-5,11H,6-8H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIUSWTTJSMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis
The benzoate ester group may undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid. For example:
This reaction aligns with general ester hydrolysis mechanisms.
Azetidine Ring Reactivity
Azetidine derivatives are prone to ring-opening reactions due to their strained four-membered ring. Potential reactions include:
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Nucleophilic ring-opening : Attack by nucleophiles (e.g., water, alcohols) at the electrophilic azetidine nitrogen.
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Electrophilic substitution : Substitution at the azetidine carbon via electrophilic attack, influenced by substituents like the 2,5-dioxoimidazolidin-1-yl group.
Regioselectivity in Aza-Michael Additions
In synthesis pathways involving aza-Michael additions (e.g., formation of azetidine derivatives), regioselectivity depends on reaction conditions. For example, potassium acetate catalysis may favor N-1 isomers, while chiral organocatalysts enable enantioselectivity .
Thermal Stability
The 2,5-dioxoimidazolidin-1-yl moiety may undergo thermal degradation, particularly at elevated temperatures, due to the instability of cyclic urea derivatives under heat.
Mechanistic Insights from Similar Compounds
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Azetidine ring formation : Involves nucleophilic attack on activated carbonyl groups, followed by cyclization. For instance, azetidine derivatives are often synthesized via aza-Michael additions of azetidine to activated enones .
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Regioselectivity in aza-Michael reactions : Determined by steric and electronic factors. NMR techniques (e.g., H-N HMBC) are critical for identifying regioisomers .
Proposed Mechanism for Hydrolysis
The benzoate ester undergoes hydrolysis via a tetrahedral intermediate, leading to cleavage of the ester bond. This aligns with general ester hydrolysis mechanisms.
Analytical Techniques for Reaction Monitoring
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Spectroscopic methods :
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Chromatographic methods : HPLC or TLC for reaction progress and purity assessment.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of imidazolidine compounds, including those with similar structures to methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate, exhibit promising antitumor properties. The imidazolidine ring is known to interact with biological targets that are critical in cancer progression, potentially inhibiting tumor growth and metastasis.
Neuroprotective Effects
The compound may also play a role in neuroprotection. Studies have shown that imidazolidine derivatives can influence pathways involved in neurodegenerative disorders such as Alzheimer's disease. The ability of these compounds to modulate tau protein aggregation presents a pathway for therapeutic intervention in tauopathies, which are characterized by tau-mediated neurodegeneration.
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for further biological testing. The reaction conditions often include the use of specific solvents and catalysts to optimize yield and purity.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Methyl benzoate, azetidine derivative | Acetic acid, heat | High |
| Step 2 | Imidazolidine derivative | Stirring, room temperature | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that imidazolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
- Neuroprotective Mechanisms : Research documented in Neurobiology of Disease highlighted the potential of certain imidazolidine compounds to inhibit tau aggregation and associated neurotoxicity, providing a basis for their use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The imidazolidinone moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring may also play a role in the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups—azetidine, dioxoimidazolidine, and methyl benzoate—distinguish it from analogs. Below is a comparative analysis with compounds from the literature:
Key Observations :
- Azetidine vs.
- Dioxoimidazolidine vs. Benzyl Protection: The dioxoimidazolidine moiety offers hydrogen-bond donor/acceptor sites absent in benzyl-protected analogs like Compound 4, impacting solubility and intermolecular interactions.
Physicochemical and Pharmacological Properties
- Solubility : The target compound’s polar dioxoimidazolidine group may improve aqueous solubility relative to benzyl-protected analogs but reduce it compared to alcohol-soluble benzimidazoles like Compound 1.
- Biological Activity : While specific dose-effect data for the target compound are unavailable, methods like the Litchfield-Wilcoxon analysis (used historically for ED50 comparisons ) could quantify its potency against analogs.
Research Findings and Implications
- Crystallographic Insights : If structural data for the target compound exist, SHELX-based refinements could reveal bond-length distortions in the azetidine ring, critical for understanding strain and reactivity.
- Thermodynamic Stability : The dioxoimidazolidine group may increase metabolic stability compared to unprotected amines in Compound 4, suggesting advantages in drug design .
Biological Activity
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : The azetidine structure is typically synthesized through cyclization reactions using amino alcohols or azetidinones.
- Introduction of the Imidazolidinone Moiety : This step may involve condensation reactions with urea derivatives to incorporate the imidazolidinone group.
- Esterification : The final product is obtained through esterification with methyl chloroformate.
The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The imidazolidinone moiety can form hydrogen bonds and other interactions that influence the activity of these targets, potentially leading to therapeutic effects in different biological contexts .
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, related imidazolidinone derivatives have demonstrated efficacy against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .
Antioxidant Properties
Research indicates that related compounds possess significant antioxidant capabilities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity has been measured using assays such as DPPH and ABTS radical scavenging tests.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of similar analogs in various cancer cell lines. For example, analogs related to this compound have shown varying degrees of cytotoxicity depending on their concentration and exposure time. Notably, some analogs did not exhibit significant cytotoxicity at concentrations less than 20 µM .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of imidazolidinone derivatives found that several compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Study 2: Antioxidant Activity Assessment
In a comparative analysis using DPPH radical scavenging assays, several analogs demonstrated potent antioxidant activity comparable to vitamin C. This suggests that this compound may also exhibit similar protective effects against oxidative damage.
Data Tables
Here are key findings summarized in tables:
| Activity Type | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Related Imidazolidinone Derivative | 15.0 | Effective against E. coli and S. aureus |
| Antioxidant | Analog 3 | 12.0 | Comparable to vitamin C |
| Cytotoxicity | Analog 2 | 18.0 | Significant cytotoxicity observed |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate?
The compound is synthesized via a condensation reaction between methyl 4-((3-formyl-1H-indol-1-yl)methyl)benzoate and imidazolidine-2,4-dione in acetic acid with ammonium acetate as a catalyst. The reaction is conducted at 391 K for 8 hours, followed by crystallization from a methanol/ethyl acetate (1:1) mixture to yield the Z-isomer . Key steps include:
- Precise stoichiometric control (e.g., 1.70 mmol of aldehyde derivative to 1.80 mmol of imidazolidine-2,4-dione).
- Monitoring reaction completion via TLC or HPLC.
- Purification via recrystallization to obtain single crystals for structural validation.
Q. How is the stereochemistry and molecular conformation of the compound confirmed experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry and geometry. For this compound, the Z-configuration was verified by analyzing the planar arrangement of the olefinic bond (C9=C10) and transoid geometry between the C8–C9 and C10–C14 bonds. Bond angles (e.g., N11–C12–N13 = 106.95°) and dihedral angles (e.g., 10.03° between imidazolidine and aromatic rings) were critical in validating the structure .
Q. What role do hydrogen-bonding interactions play in stabilizing the crystal lattice?
Intermolecular N–H···O hydrogen bonds (e.g., N11–H11···O12 and N13–H13···O22) link molecules into chains, stabilizing the crystal lattice. These interactions are characterized by D···A distances (e.g., 2.97 Å for N11–H11···O12) and angles (~163°), which can be quantified via X-ray diffraction data .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Temperature control : Maintaining 391 K prevents premature precipitation of intermediates.
- Catalyst loading : Ammonium acetate (1.71 mmol) ensures efficient imine formation without side reactions.
- Solvent selection : Acetic acid promotes solubility of reactants, while methanol/ethyl acetate minimizes co-crystallization of impurities . Advanced monitoring techniques (e.g., in-situ IR spectroscopy) can track reaction progress and identify intermediates.
Q. How should researchers resolve contradictions in crystallographic and computational structural data?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles may arise due to:
- Thermal motion in crystals : Accounted for via refinement parameters (e.g., ADPs).
- Solvent effects : Computational models often exclude solvent molecules present in the crystal lattice. Validate computational methods by comparing key metrics (e.g., C9=C10 bond length: X-ray = 1.35 Å vs. DFT = 1.38 Å) and adjusting basis sets to match experimental conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Core modifications : Replace the azetidine-1-carbonyl group with other heterocycles (e.g., piperidine) to assess steric/electronic effects.
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) on the benzoate ring to modulate hydrogen-bonding capacity.
- Biological assays : Correlate structural features (e.g., dihedral angle variations) with radiosensitization activity using in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
